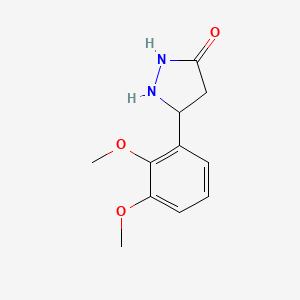
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of a pyrazolidinone ring substituted with a 2,3-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazolidinone ring to a pyrazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce pyrazolidine derivatives.
科学的研究の応用
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-(2,3-Dimethoxyphenyl)pyrazolidin-3-one: Unique due to its specific substitution pattern on the pyrazolidinone ring.
3,4-Dimethyl-1-phenyl-3-pyrazolin-5-one: Similar pyrazolidinone structure but different substitution pattern.
1,3-Dimethyl-4-phenyl-1,2-pyrazolin-5-one: Another pyrazolidinone derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts specific chemical and biological properties
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
5-(2,3-dimethoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O3/c1-15-9-5-3-4-7(11(9)16-2)8-6-10(14)13-12-8/h3-5,8,12H,6H2,1-2H3,(H,13,14) |
InChIキー |
VZVYUNOCKOJTNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11959557.png)






![3-[(2,4,6-Trinitrophenyl)amino]benzoic acid](/img/structure/B11959579.png)
![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
